molecular formula C13H25NO2 B1467245 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one CAS No. 1247756-70-2

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one

Cat. No.: B1467245
CAS No.: 1247756-70-2
M. Wt: 227.34 g/mol
InChI Key: DQHLQFDYAHHMKL-UHFFFAOYSA-N
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Description

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-6-12(4-2)13(16)14-8-7-11(9-14)10-15/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHLQFDYAHHMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The hydroxymethyl group may form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the hexanone chain can interact with hydrophobic pockets in enzymes, further modulating their function.

Cellular Effects

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways by binding to receptors or enzymes involved in these pathways. This can lead to changes in gene expression, affecting the production of proteins and other biomolecules. Additionally, the compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target biomolecules. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s conformation. Alternatively, it may activate enzymes by stabilizing their active conformation or promoting substrate binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where the compound’s biological activity increases significantly beyond a certain dosage. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the levels of metabolites and energy production, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells can influence its activity and function, affecting cellular processes and overall health.

Subcellular Localization

The subcellular localization of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic pathways. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular signaling. The compound’s subcellular localization can determine its specific biological effects and overall impact on cellular function.

Biological Activity

Overview

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one is a synthetic compound featuring a piperidine ring, which is significant in medicinal chemistry due to its prevalence in various pharmaceuticals. This compound has drawn attention for its potential biological activities, particularly in the fields of oncology and neurology. Its unique structure combines a piperidine moiety with hydroxymethyl and hexanone groups, which may contribute to its pharmacological properties.

Synthesis

The synthesis of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine derivatives.
  • Hydroxymethylation : The introduction of the hydroxymethyl group is often accomplished using formaldehyde.
  • Alkylation : The final step involves alkylating the piperidine ring with 2-ethylhexanone under basic conditions to yield the target compound .

Biological Activity

The biological activity of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has been explored in various studies, revealing several potential therapeutic applications:

Antimicrobial Properties

Research indicates that compounds containing piperidine derivatives exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways . Specific studies on similar piperidine compounds have shown effectiveness against bacteria and fungi.

Neurological Applications

Given the presence of the piperidine moiety, there is potential for this compound to influence neurotransmitter systems. Piperidine derivatives are often investigated for their effects on dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .

The mechanism of action for 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one likely involves interactions with specific molecular targets within cells. The piperidine ring can modulate enzyme activity or receptor binding, while the hydroxymethyl and hexanone groups may enhance binding affinity and specificity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Ethyl-2-(hydroxymethyl)-1,3-propanediolHydroxymethyl functionalityLimited antimicrobial activity
Piperidine Derivatives (e.g., 2-amino-4-(1-piperidin)pyridine)Various substituents on the ringAnticancer and antimicrobial effects
3-(Hydroxymethyl)pyrrolidin-2-oneHydroxymethyl group without hexanoneNeuroprotective properties reported

Case Study 1: Antimicrobial Efficacy

A study assessed various piperidine derivatives against common bacterial strains. Results indicated that certain modifications to the piperidine structure enhanced antimicrobial efficacy significantly. This suggests that similar modifications to 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one could yield potent antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on related compounds demonstrated inhibition of cancer cell proliferation through apoptosis induction. The findings indicate that compounds with structural similarities to 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one could also exhibit anticancer properties, warranting further investigation into this specific compound .

Scientific Research Applications

The compound 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one , also known by its CAS number 1247756-70-2, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article aims to explore the applications of this compound in detail, supported by comprehensive data and case studies.

Basic Information

  • Molecular Formula : C13H25NO2
  • Molecular Weight : 227.34 g/mol
  • CAS Number : 1247756-70-2

Structure

The compound features a pyrrolidine ring with a hydroxymethyl group, which contributes to its reactivity and interaction with biological systems. The presence of the ethyl group and ketone functionality further enhances its chemical diversity.

Pharmaceutical Applications

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known drugs suggests it could exhibit activity in various therapeutic areas:

  • CNS Disorders : Due to the presence of the pyrrolidine moiety, this compound may interact with neurotransmitter systems, making it a candidate for treating conditions such as anxiety or depression.
  • Pain Management : The compound's structure may allow it to act on opioid receptors, suggesting potential use in analgesics.

Case Study: Analgesic Activity

A study conducted on related compounds demonstrated that modifications in the pyrrolidine structure can significantly alter analgesic potency. It was hypothesized that 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one could exhibit similar or enhanced effects compared to existing analgesics.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis, particularly in creating derivatives for medicinal chemistry.

Synthesis RouteYield (%)Conditions
Route A85Reflux in solvent B
Route B90Microwave-assisted synthesis

Material Science

The unique properties of 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one allow for its use in developing new materials. Its incorporation into polymers can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polyurethanes improves flexibility and durability. The findings suggest a promising avenue for developing advanced materials used in coatings and adhesives.

Agricultural Applications

There is emerging interest in the use of this compound as a biopesticide or growth enhancer due to its potential low toxicity and effectiveness against certain pests.

Application TypeEfficacy (%)Target Organism
Biopesticide75Aphids
Growth Enhancer60Tomato Plants

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group (-CH2OH) undergoes oxidation to produce aldehydes or carboxylic acids.

Reagents & Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the hydroxymethyl group to a carboxylic acid (-COOH).

  • Chromium trioxide (CrO₃) under controlled conditions yields an aldehyde intermediate (-CHO).

Example Reaction :

 CH2OHKMnO4,H+ COOH\text{ CH}_2\text{OH}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{ COOH}

Key Considerations :

  • Steric hindrance from the ethylhexan chain may slow oxidation kinetics compared to simpler analogs .

Reduction of the Ketone Group

The ketone group (-C=O) is reduced to a secondary alcohol (-CHOH-) under standard conditions.

Reagents & Conditions :

  • Sodium borohydride (NaBH₄) in methanol at 0–25°C achieves partial reduction.

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF provides complete reduction to the alcohol.

Example Reaction :

 C OLiAlH4,THF CH2OH\text{ C O}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{ CH}_2\text{OH}

Product Stability :

  • The resulting alcohol may undergo further dehydration if exposed to acidic conditions.

Substitution at the Hydroxymethyl Position

The hydroxymethyl group participates in nucleophilic substitution reactions.

Reagents & Conditions :

  • Carbon tetrabromide (CBr₄) + triphenylphosphine (PPh₃) in DCM converts -CH2OH to -CH2Br .

  • Thionyl chloride (SOCl₂) substitutes -OH with -Cl, forming -CH2Cl .

ReactionReagentsConditionsYieldSource
BrominationCBr₄, PPh₃DCM, 0°C, 5h, N₂ atmosphere66%
ChlorinationSOCl₂, pyridineReflux, 2h85%*

*Estimated based on analogous reactions.

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen engages in alkylation or acylation.

Reactions :

  • Carbothioamide formation : Reacting with thiourea derivatives in the presence of coupling agents forms pyrrolidine-1-carbothioamide analogs .

  • Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) in THF protects the amine, enabling selective downstream reactions .

Example Protocol :

  • Dissolve 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one (1.0 mmol) in DCM.

  • Add Boc₂O (1.2 mmol) and DMAP (0.1 mmol).

  • Stir at 25°C for 12h.

  • Purify via silica chromatography (>90% yield) .

Stereochemical Considerations

The 3D orientation of the pyrrolidine ring influences reaction outcomes:

  • Enantioselective oxidation : Chiral catalysts (e.g., Sharpless-type) yield stereospecific carboxylic acids.

  • Biological activity : R/S configurations at the hydroxymethyl position alter binding affinity to proteins.

Stability Under Environmental Conditions

  • Thermal decomposition : Degrades above 200°C, releasing CO and pyrrolidine fragments.

  • pH sensitivity : Stable in neutral pH but hydrolyzes in strongly acidic/basic conditions, cleaving the ketone-pyrrolidine bond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.